molecular formula C19H22N2O5 B4257925 Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone

Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone

Cat. No.: B4257925
M. Wt: 358.4 g/mol
InChI Key: CIUMLDDFKIPTFE-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone is a complex organic compound that features a diazepane ring, a furoyl group, and a methoxy-benzodioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include 2-furoyl chloride, 6-methoxy-1,3-benzodioxole, and 1,4-diazepane. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can yield furan-2-carboxylic acid, while reduction can produce 2-furylmethanol.

Scientific Research Applications

Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone: shares structural similarities with other diazepane derivatives and benzodioxole-containing compounds.

    This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. The presence of both the furoyl and benzodioxole moieties provides opportunities for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-23-16-11-18-17(25-13-26-18)10-14(16)12-20-5-3-6-21(8-7-20)19(22)15-4-2-9-24-15/h2,4,9-11H,3,5-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUMLDDFKIPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN3CCCN(CC3)C(=O)C4=CC=CO4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
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Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
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Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
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Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
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Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
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Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone

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